molecular formula C5H9K4NO7P2 B12674971 (Morpholinomethylene)bisphosphonic acid, potassium salt CAS No. 94200-62-1

(Morpholinomethylene)bisphosphonic acid, potassium salt

Cat. No.: B12674971
CAS No.: 94200-62-1
M. Wt: 413.47 g/mol
InChI Key: FZSVLCXDIWIGSL-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Morpholinomethylene)bisphosphonic acid, potassium salt is a chemical compound with the molecular formula C5H9K4NO7P2 and a molecular weight of 413.47 g/mol. It is known for its unique structure, which includes a morpholine ring and bisphosphonic acid groups, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Morpholinomethylene)bisphosphonic acid, potassium salt typically involves the reaction of morpholine with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the potassium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Morpholinomethylene)bisphosphonic acid, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the bisphosphonic acid groups to phosphonic acid derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphonic acid derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

(Morpholinomethylene)bisphosphonic acid, potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the treatment of bone diseases and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Morpholinomethylene)bisphosphonic acid, potassium salt involves its interaction with molecular targets such as enzymes and proteins. The bisphosphonic acid groups can chelate metal ions, inhibiting the activity of metalloproteins and enzymes. This chelation disrupts the normal function of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Alendronic acid: Another bisphosphonate used in the treatment of bone diseases.

    Etidronic acid: A bisphosphonate with applications in water treatment and industrial processes.

    Risedronic acid: A bisphosphonate used in the treatment of osteoporosis.

Uniqueness

(Morpholinomethylene)bisphosphonic acid, potassium salt is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other bisphosphonates. This uniqueness makes it valuable in specific applications where other bisphosphonates may not be as effective .

Properties

CAS No.

94200-62-1

Molecular Formula

C5H9K4NO7P2

Molecular Weight

413.47 g/mol

IUPAC Name

tetrapotassium;[morpholin-4-yl(phosphonato)methyl]-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C5H13NO7P2.4K/c7-14(8,9)5(15(10,11)12)6-1-3-13-4-2-6;;;;/h5H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4

InChI Key

FZSVLCXDIWIGSL-UHFFFAOYSA-J

Canonical SMILES

C1COCCN1C(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.